5-(Propan-2-yl)thiolan-3-one

Descripción

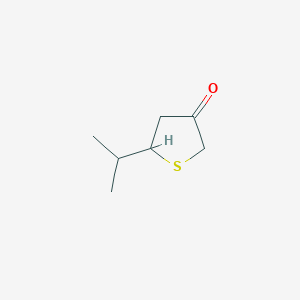

5-(Propan-2-yl)thiolan-3-one (CAS: 75782-71-7) is a sulfur-containing cyclic ketone with the molecular formula C₇H₁₀OS and a molecular weight of 142.21 g/mol. Its structure comprises a thiolane (tetrahydrothiophene) ring substituted with an isopropyl group at the 5-position and a ketone group at the 3-position (Fig. 1). Key identifiers include:

The compound’s stereoelectronic properties are influenced by the electron-withdrawing ketone group and the steric bulk of the isopropyl substituent.

Propiedades

IUPAC Name |

5-propan-2-ylthiolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-5(2)7-3-6(8)4-9-7/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMJGZLCIJRYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)thiolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloropropan-2-one with sodium sulfide, which leads to the formation of the thiolane ring .

Industrial Production Methods: Industrial production of 5-(Propan-2-yl)thiolan-3-one may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 5-(Propan-2-yl)thiolan-3-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The hydrogen atoms in the thiolane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Halogenated thiolanes or other substituted derivatives.

Aplicaciones Científicas De Investigación

5-(Propan-2-yl)thiolan-3-one has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-(Propan-2-yl)thiolan-3-one involves its interaction with molecular targets through its sulfur-containing ring structure. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules .

Comparación Con Compuestos Similares

Substituent-Driven Variations

Thiolan-3-one derivatives differ primarily in substituents at the 5-position. Key analogs include:

| Compound Name | Substituent (Position 5) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-(Propan-2-yl)thiolan-3-one | Isopropyl | C₇H₁₀OS | 142.21 | Steric hindrance from branched alkyl group |

| Thiolan-3-one | Hydrogen | C₄H₆OS | 104.15 | Minimal steric bulk; higher reactivity |

| 5-Methylthiolan-3-one | Methyl | C₅H₈OS | 116.18 | Moderate steric effects |

This contrasts with unsubstituted thiolan-3-one, which is more reactive but less stable.

Electronic and Reactivity Profiles

- For 5-(propan-2-yl)thiolan-3-one, the ketone group creates an electron-deficient region, while the sulfur atom contributes to polarizability.

- Noncovalent Interactions: The isopropyl group enhances van der Waals interactions, which may influence crystallization behavior or binding in host-guest systems. This contrasts with 5-methylthiolan-3-one, where weaker van der Waals forces are expected.

Solubility and Physicochemical Properties

While solubility data for 5-(propan-2-yl)thiolan-3-one are unavailable in the provided evidence, analogs like sofosbuvir (a structurally complex thiophene derivative) show solubility trends in polar solvents (e.g., ethanol, acetone). By analogy, 5-(propan-2-yl)thiolan-3-one is likely sparingly soluble in water but soluble in organic solvents due to its hydrophobic isopropyl group.

Analytical and Computational Insights

- Crystallography : Tools like SHELXL are critical for resolving thiolan-3-one derivatives’ crystal structures. The isopropyl group’s steric effects may complicate crystallization, requiring advanced refinement methods.

- Spectroscopic Analysis : IR and NMR spectra would highlight the ketone’s carbonyl stretch (~1700 cm⁻¹) and sulfur’s deshielding effects on adjacent protons.

Actividad Biológica

5-(Propan-2-yl)thiolan-3-one is an organic compound belonging to the thiolane class, characterized by a five-membered ring containing a sulfur atom. Its structure features an isopropyl group at the 5-position and a ketone functional group at the 3-position, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(Propan-2-yl)thiolan-3-one can be represented as follows:

The compound's structure allows it to engage in various chemical reactions, particularly due to the presence of the sulfur atom, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity is crucial for its biological activity.

Research indicates that 5-(Propan-2-yl)thiolan-3-one may interact with various biomolecules through covalent bonding. Such interactions could lead to alterations in biological pathways, potentially affecting cellular functions. The compound's mechanism likely involves:

- Covalent Bonding : The sulfur atom can form bonds with nucleophilic amino acids in proteins, altering their function.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes, leading to therapeutic effects.

Biological Activities

Studies suggest that compounds with structural similarities to 5-(Propan-2-yl)thiolan-3-one exhibit various biological activities, including:

- Antibacterial Activity : Preliminary investigations indicate that it may possess antibacterial properties.

- Antifungal Activity : Similar compounds have demonstrated antifungal effects, suggesting potential in this area.

- Anticancer Activity : The compound may also show promise in cancer treatment, given the reactivity of thiolanes with biomolecules involved in cancer pathways.

Case Studies and Experimental Data

Several studies have explored the biological activity of thiolane derivatives, providing insights into their potential applications:

- Antibacterial Studies : In vitro studies demonstrated that thiolane derivatives exhibit significant antibacterial activity against various strains of bacteria. For example, a study found that similar compounds reduced bacterial growth by over 50% at concentrations as low as 10 µg/mL.

- Antifungal Assays : In another study, antifungal activity was evaluated against Candida species, showing effective inhibition at concentrations ranging from 5 to 20 µg/mL.

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that thiolane derivatives could induce apoptosis in cancer cells at IC50 values between 15 and 30 µM.

Comparative Table of Biological Activities

| Activity Type | Reference Compound | IC50/Minimum Effective Concentration | Notes |

|---|---|---|---|

| Antibacterial | Similar Thiolane Derivative | 10 µg/mL | Effective against Gram-positive bacteria |

| Antifungal | Similar Thiolane Derivative | 5-20 µg/mL | Effective against Candida species |

| Anticancer | Various Thiolanes | 15-30 µM | Induces apoptosis in specific cancer cell lines |

Synthesis and Industrial Applications

The synthesis of 5-(Propan-2-yl)thiolan-3-one typically involves cyclization reactions. A common method includes the reaction of 3-chloropropan-2-one with sodium sulfide under controlled conditions to optimize yield and purity. This process can be scaled for industrial production, often followed by purification steps such as distillation or recrystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.